molecular formula C14H12F2N4O B6579815 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-31-6

7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6579815
CAS No.: 946237-31-6
M. Wt: 290.27 g/mol
InChI Key: QOLFXXAJYNTHIM-UHFFFAOYSA-N
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Description

7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-a]pyrazin-8-one core with a 3-propyl group and a 3,4-difluorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazin-8-one core. This can be achieved through cyclization reactions involving hydrazines and α-diketones or β-ketoesters. The 3-propyl group can be introduced through nucleophilic substitution reactions, while the 3,4-difluorophenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the 3-propyl group to a corresponding alcohol or ketone.

  • Reduction: : Reduction of the triazolo[4,3-a]pyrazin-8-one core to simpler derivatives.

  • Substitution: : Replacement of the 3,4-difluorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Electrophilic aromatic substitution typically uses strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Propyl alcohol or propyl ketone.

  • Reduction: : Reduced triazolo derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its biological activity can be explored for therapeutic applications, such as in the treatment of diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its properties can be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

  • 7-(3,4-difluorophenyl)-3-butyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

  • 7-(3,4-difluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Uniqueness

The uniqueness of 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one lies in its specific structural features, such as the 3-propyl group and the 3,4-difluorophenyl substituent. These features can influence its chemical reactivity, biological activity, and industrial applications, making it distinct from similar compounds.

Properties

IUPAC Name

7-(3,4-difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c1-2-3-12-17-18-13-14(21)19(6-7-20(12)13)9-4-5-10(15)11(16)8-9/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLFXXAJYNTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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